Cilomilast
Description
CILOMILAST is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046686, DTXSID40861410 | |
| Record name | Cilomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153259-65-5 | |
| Record name | Cilomilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilomilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILOMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cilomilast for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilomilast (Ariflo™) is an orally active, second-generation selective phosphodiesterase 4 (PDE4) inhibitor investigated for the treatment of chronic obstructive pulmonary disease (COPD). As the predominant PDE isoenzyme in pro-inflammatory cells, PDE4 inhibition by this compound leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a broad range of anti-inflammatory effects.[1][2] Extensive clinical development, including numerous Phase I, II, and III trials, has demonstrated its potential to improve lung function and quality of life in COPD patients, although its development was ultimately halted due to a modest efficacy profile and side effects.[3][4][5] This technical guide provides a comprehensive overview of the core research on this compound, focusing on its mechanism of action, quantitative outcomes from clinical trials, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in inflammatory cells such as neutrophils, macrophages, T-cells, and eosinophils.[2][6] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can modulate the activity of various downstream targets, leading to the suppression of inflammatory responses.[7] this compound exhibits a higher selectivity for the PDE4D subtype.[1][8][9]
The key anti-inflammatory effects mediated by increased cAMP include:
-
Inhibition of Inflammatory Cell Activation: Suppression of the release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α), interleukin-8 (IL-8), and reactive oxygen species from inflammatory cells.[10][11]
-
Relaxation of Airway Smooth Muscle: Increased cAMP levels contribute to the relaxation of airway smooth muscle, although this compound's primary effect is considered anti-inflammatory rather than direct bronchodilation.[2][12]
-
Reduction in Inflammatory Cell Trafficking: this compound has been shown to reduce the infiltration of key inflammatory cells into the airways.[6][13]
A secondary signaling pathway implicated in the effects of PDE4 inhibitors involves the transforming growth factor-β1 (TGF-β1)-Smad2/3 pathway. Research suggests that this compound may attenuate fibrotic processes by inhibiting this signaling cascade.[14]
Below is a diagram illustrating the primary signaling pathway of this compound.
Quantitative Data from Clinical Trials
This compound underwent an extensive clinical development program, with several Phase II and III studies providing key efficacy and safety data.[3] The standard dosage in pivotal trials was 15 mg administered orally twice daily.[6][15]
Efficacy Data
The primary efficacy endpoints in most late-stage trials were the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) and the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.[15][16]
Table 1: Summary of Efficacy Data from Phase III Clinical Trials (24 Weeks)
| Parameter | This compound (15 mg bid) | Placebo | Treatment Difference | p-value | Reference(s) |
|---|---|---|---|---|---|
| Change in Trough FEV1 (mL) | |||||
| Average across 5 pivotal studies | Improvement | Worsening | 24 - 44 mL | - | [15] |
| Specific Study Example | +10 mL | -30 mL | 40 mL | 0.002 | [16] |
| Change in SGRQ Total Score (units) | |||||
| Average across 5 pivotal studies | -1.8 to -4.2 | +0.4 to -4.9 | - | - | [15] |
| Specific Study Example | - | - | -4.1 units | <0.001 | [16] |
| Exacerbation-Free Subjects | 74% | 62% | 12% | 0.008 |[16] |
Note: A decrease in SGRQ score indicates an improvement in quality of life. A difference of -4 units is considered clinically significant.
Anti-Inflammatory Effects in COPD Patients
Mechanism of action studies were conducted to assess the in-vivo anti-inflammatory effects of this compound in COPD patients.
Table 2: Reduction in Airway Inflammatory Cells (12-Week Study)
| Cell Type | This compound (15 mg bid) vs. Placebo | p-value | Reference(s) |
|---|---|---|---|
| CD8+ T-lymphocytes (in bronchial biopsies) | 48% reduction | 0.001 | [13] |
| CD68+ Macrophages (in bronchial biopsies) | 55% reduction | <0.05 | [13] |
| Subepithelial CD4+ cells | 42% reduction | - | [13] |
| Subepithelial Neutrophils | 37% reduction | - |[6][13] |
Pharmacokinetic Properties
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | Almost complete | [6] |
| First-Pass Metabolism | Negligible | [2][9] |
| Protein Binding | 99.4% | [2] |
| Volume of Distribution (steady state) | 17 L | [2] |
| Terminal Elimination Half-life | ~6.5 - 7 hours | [2][9] |
| Metabolism | Primarily via CYP2C8 |[2] |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials of this compound for COPD.
Phase III Efficacy and Safety Study Design
The pivotal Phase III trials were typically randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[15][16]
-
Patient Population: Subjects were typically aged between 40 and 80 years with a diagnosis of COPD and demonstrating poor reversibility to inhaled salbutamol (e.g., <15% or <200 mL improvement in FEV1).[15]
-
Run-in Period: A single-blind placebo run-in period of 4 weeks was often employed to establish baseline measurements and ensure patient compliance.[16]
-
Randomization: Eligible subjects were randomized, often in a 2:1 ratio, to receive either this compound (15 mg twice daily) or a matching placebo.[16]
-
Treatment Duration: The treatment period for pivotal efficacy studies was typically 24 weeks.[15][16]
-
Efficacy Assessments:
-
Safety Assessments: Adverse events were monitored and recorded throughout the study. Gastrointestinal side effects, such as nausea and diarrhea, were the most commonly reported adverse events associated with this compound.[16][17]
Bronchial Biopsy and Sputum Analysis Protocol
Mechanism of action studies required the collection and analysis of biological samples to quantify inflammatory changes.
-
Study Design: These were randomized, placebo-controlled, double-blind studies with a typical duration of 12 weeks.[3]
-
Sample Collection:
-
Endobronchial Biopsies: Bronchoscopy was performed at baseline and after the treatment period to obtain airway tissue samples.
-
Induced Sputum: Sputum was induced by inhalation of nebulized hypertonic saline at baseline and post-treatment.[3]
-
-
Immunohistochemistry:
-
Biopsy samples were processed for immunohistochemical staining to identify and quantify specific inflammatory cell types.
-
Monoclonal antibodies were used to target cell surface markers, such as CD8 for cytotoxic T-lymphocytes and CD68 for macrophages.[15]
-
-
Cell Counting: The number of positively stained cells per unit area of subepithelial tissue was determined by trained observers blinded to the treatment allocation.
Drug Development and Future Outlook
The development of this compound followed a logical progression from preclinical validation to large-scale clinical trials. While Phase II studies showed promising results, the Phase III program yielded more modest outcomes.[3][4] The improvements in lung function were statistically significant but often not considered clinically meaningful, and gastrointestinal side effects were a concern.[12][15] Ultimately, despite demonstrating anti-inflammatory activity in the airways of COPD patients, this compound was not marketed for this indication.[5][8]
The research and clinical trials conducted with this compound have provided valuable insights into the role of PDE4 in COPD and have paved the way for the development of other PDE4 inhibitors, such as roflumilast. The challenges encountered with this compound, particularly balancing efficacy with tolerability, remain a key consideration in the development of novel anti-inflammatory therapies for COPD.[10][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Modulates Rhinovirus-Induced Airway Epithelial ICAM-1 Expression and IL-6, CXCL8 and CCL5 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 13. Phosphodiesterase-4 Inhibitor Curbs Inflammation In COPD - BioSpace [biospace.com]
- 14. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
Cilomilast and Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of Cilomilast, a selective second-generation phosphodiesterase-4 (PDE4) inhibitor, and its integral role in the modulation of cyclic AMP (cAMP) signaling pathways. The guide explores its mechanism of action, quantitative effects on inflammatory processes, and detailed protocols for relevant experimental assays.
The Cyclic AMP (cAMP) Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular functions, including inflammation.[1][2] The intracellular concentration of cAMP is tightly controlled by the balanced activity of two enzyme families: adenylyl cyclases (AC) and phosphodiesterases (PDEs).[2][3]
-
Synthesis: Upon stimulation of G protein-coupled receptors, adenylyl cyclase is activated and catalyzes the conversion of ATP into cAMP.[2]
-
Degradation: Phosphodiesterases terminate the signal by hydrolyzing cAMP into the inactive AMP.[2][4]
-
Downstream Effects: Elevated cAMP levels lead to the activation of effector proteins, primarily Protein Kinase A (PKA).[2][3] PKA then phosphorylates various transcription factors, such as the cAMP-response element-binding protein (CREB), which modulates the expression of genes involved in the inflammatory response.[2][3] Generally, increased intracellular cAMP suppresses the function of innate and adaptive immune cells and reduces the production of pro-inflammatory mediators.[1][5]
References
- 1. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufmg.br [repositorio.ufmg.br]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Cilomilast's Anti-Inflammatory Effects on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilomilast is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD).[1][2] PDE4 is the predominant phosphodiesterase isoenzyme in a variety of inflammatory cells, including T-lymphocytes, macrophages, neutrophils, and eosinophils.[2][3][4] By inhibiting PDE4, this compound prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the activity of these immune cells.[1][3] This guide provides a detailed overview of the effects of this compound on various inflammatory cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and regulates various downstream targets involved in inflammatory responses. This ultimately results in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activation and recruitment.[3][5]
Effects on Inflammatory Cell Populations
Clinical and preclinical studies have demonstrated that this compound significantly impacts various inflammatory cell populations involved in respiratory diseases.
T-Lymphocytes
In patients with COPD, treatment with this compound has been shown to reduce the number of CD8+ T-lymphocytes in bronchial biopsies.[1][6] An excessive or inappropriate activation of CD8+ cells can lead to extensive tissue damage.[1]
Macrophages
This compound treatment has also been associated with a reduction in the number of CD68+ macrophages in the airway tissues of COPD patients.[1][6] While some studies have shown limited effects of this compound on cytokine production from alveolar macrophages, its impact on macrophage numbers in tissue is significant.[7][8]
Neutrophils
While some studies have reported no significant change in sputum neutrophil counts with this compound treatment[1][6], others suggest it can inhibit the production of neutrophil chemoattractants, thereby potentially reducing neutrophilic inflammation.[9][10] Specifically, this compound has been shown to inhibit the release of pro-inflammatory mediators that attract neutrophils.[9][10] In vitro studies have demonstrated that this compound can inhibit superoxide anion production in activated neutrophils.[11]
Eosinophils
As a PDE4 inhibitor, this compound is expected to suppress the activity of eosinophils, which are key effector cells in allergic inflammation.[2][4] While direct data on this compound's effect on eosinophil counts in some studies is limited, the related PDE4 inhibitor roflumilast has been shown to significantly reduce sputum eosinophil numbers in COPD patients.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on inflammatory cells and mediators.
Table 1: Effect of this compound on Inflammatory Cell Counts in COPD Patients (Bronchial Biopsies)
| Cell Type | Treatment Group | Change from Baseline | p-value | Reference |
| CD8+ T-lymphocytes | This compound (15 mg bid, 12 weeks) | 48% reduction (ratio to placebo) | < 0.01 | [1][6] |
| CD68+ Macrophages | This compound (15 mg bid, 12 weeks) | 47% reduction (ratio to placebo) | = 0.001 | [1][6] |
| Subepithelial CD4+ cells | This compound (15 mg bid, 12 weeks) | 42% reduction | Post hoc | [13] |
| Subepithelial Neutrophils | This compound (15 mg bid, 12 weeks) | 37% reduction | Post hoc | [13] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Release
| Cytokine | Cell Type | This compound Concentration | Inhibition | p-value | Reference |
| TNF-α | Bronchial Epithelial Cells & Sputum Cells | 1 µM | Significant reduction | = 0.005 | [9][10] |
| GM-CSF | Sputum Cells | 1 µM | Significant reduction | = 0.003 | [9][10] |
| IL-8 | Primary Bronchial Epithelial Cells | 1 µM | -25% (median change) | = 0.035 | [14] |
| IL-8 | Primary Bronchial Epithelial Cells | 10 µM | -40% (median change) | = 0.022 | [14] |
| GM-CSF | Primary Bronchial Epithelial Cells | 1 µM | -34% (median change) | = 0.05 | [14] |
| GM-CSF | Primary Bronchial Epithelial Cells | 10 µM | -37% (median change) | = 0.04 | [14] |
| TNF-α, IL-1β, IL-6, MCP-1 | - | - | Reduction | - | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the effects of this compound.
Bronchial Biopsy and Immunohistochemistry
This protocol is used to quantify inflammatory cell numbers in airway tissue.
-
Patient Recruitment: Patients with a diagnosis of COPD are recruited for the study.
-
Bronchoscopy and Biopsy: Fiberoptic bronchoscopy is performed, and endobronchial biopsies are taken from the segmental and subsegmental carinae.
-
Tissue Processing: Biopsies are embedded in a suitable medium (e.g., OCT compound), snap-frozen in isopentane pre-cooled in liquid nitrogen, and stored at -80°C.
-
Immunohistochemistry: Cryostat sections (e.g., 5 µm) are cut and stained with monoclonal antibodies specific for inflammatory cell markers (e.g., anti-CD8 for cytotoxic T-cells, anti-CD68 for macrophages).
-
Cell Counting: Positive cells are counted using light microscopy, and the tissue area is measured using computerized image analysis.[1] Cell counts are typically expressed as cells per square millimeter of submucosa.
Induced Sputum Analysis
This non-invasive method is used to assess airway inflammation.
-
Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production.
-
Sputum Processing: The collected sputum is processed to select portions containing inflammatory cells and minimize salivary contamination. A mucolytic agent like dithiothreitol (DTT) is often used.
-
Cell Counting: A total cell count is performed, and slides are prepared for differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) after staining (e.g., with May-Grünwald Giemsa).
-
Supernatant Analysis: The sputum supernatant is collected after centrifugation and can be used to measure levels of inflammatory mediators like IL-8 and neutrophil elastase using ELISA.[1][6]
In Vitro Cell Culture and Cytokine Measurement
This protocol is used to assess the direct effect of this compound on inflammatory cells.
-
Cell Isolation: Inflammatory cells (e.g., bronchial epithelial cells, neutrophils, or peripheral blood mononuclear cells) are isolated from patient samples or cell lines are used.[9][14]
-
Cell Culture: Cells are cultured in appropriate media.
-
This compound Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[9][10]
-
Stimulation (Optional): In some experiments, cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.[7]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-8, GM-CSF) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex analyzer.[9][14]
Signaling Pathways Modulated by this compound
Beyond the core cAMP-PKA pathway, this compound has been shown to modulate other signaling pathways involved in inflammation. For instance, in human bronchial epithelial cells, this compound's effects have been associated with reduced phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and increased phosphorylation of IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway.[17]
Conclusion
This compound demonstrates significant anti-inflammatory effects by elevating intracellular cAMP levels in key inflammatory cells. This leads to a reduction in the numbers of tissue-infiltrating T-lymphocytes and macrophages, and an inhibition of pro-inflammatory cytokine production. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and further investigate the therapeutic potential of PDE4 inhibitors in inflammatory diseases. While this compound's development was ultimately halted due to its overall clinical profile[18], the insights gained from its study remain valuable for the ongoing development of more effective and well-tolerated anti-inflammatory therapies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory effects of the phosphodiesterase-4 inhibitor this compound (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD | Thorax [thorax.bmj.com]
- 11. Use of this compound-loaded phosphatiosomes to suppress neutrophilic inflammation for attenuating acute lung injury: the effect of nanovesicular surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase-4 Inhibitor Curbs Inflammation In COPD - BioSpace [biospace.com]
- 14. The phosphodiesterase type IV inhibitor this compound decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 16. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound counteracts the effects of cigarette smoke in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilomilast's role in respiratory disorders
An In-depth Technical Guide on the Role of Cilomilast in Respiratory Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (SB-207,499; Ariflo™) is an orally active, second-generation selective phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of chronic inflammatory respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). By selectively targeting the PDE4 enzyme, which is predominant in inflammatory cells, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to a broad spectrum of anti-inflammatory effects and promotes airway smooth muscle relaxation. Clinical trials have demonstrated its efficacy in improving lung function, reducing the frequency of exacerbations, and enhancing the quality of life for COPD patients. However, its development has been hampered by gastrointestinal side effects, and it has not been marketed. This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for the hydrolysis and inactivation of cAMP in key inflammatory and immune cells, including neutrophils, eosinophils, macrophages, T-lymphocytes, and epithelial cells.[1][2][3] The inhibition of PDE4 by this compound results in the accumulation of intracellular cAMP, a critical second messenger that mediates a variety of cellular responses.[4][5][6]
Key downstream effects of elevated cAMP include:
-
Suppression of Inflammatory Cell Activity: cAMP-dependent pathways, primarily involving Protein Kinase A (PKA), lead to the downregulation of pro-inflammatory signaling cascades. This inhibits the release of a wide range of inflammatory mediators, such as cytokines (e.g., TNF-α), chemokines, and reactive oxygen species.[1][7]
-
Relaxation of Airway Smooth Muscle: Increased cAMP levels in airway smooth muscle cells promote relaxation, leading to bronchodilation.[1][4][5]
-
Modulation of Airway Remodeling: this compound has been shown to target mucus hypersecretion and airway remodeling, which are key pathological features of COPD.[8][9]
This compound exhibits selectivity for the PDE4 isoenzyme and is approximately 10-fold more selective for the PDE4D subtype over PDE4A, PDE4B, and PDE4C.[3][4][5][10][11][12] This selectivity profile was intended to optimize therapeutic effects while minimizing the side effects, such as emesis, associated with first-generation PDE4 inhibitors like rolipram.[10][13]
Quantitative Preclinical and Clinical Data
In Vitro Potency and Anti-Inflammatory Effects
This compound's potency has been characterized in various in vitro systems. The following table summarizes key quantitative findings on its inhibitory activity against PDE4 and its effects on inflammatory mediator release.
| Parameter | Cell/Enzyme System | Stimulus | Effect | IC50 / Concentration | Reference |
| PDE4 Inhibition | Recombinant Human PDE4 | - | Enzyme Inhibition | - | [14][15] |
| PDE4B | - | Inhibition IC50 | Less potent than Roflumilast | [14][15] | |
| PDE4D | - | ~10-fold more selective vs. A/B/C | - | [4][5][10] | |
| TNF-α Release | Alveolar Macrophages (COPD) | LPS | Inhibition | >300 nM | [16] |
| Sputum Cells (COPD) | - | Reduction | 1 µM | [17] | |
| CXCL8 (IL-8) Release | Sputum Cells (COPD) | - | No significant inhibition | 1 µM | [17] |
| BEAS-2B Bronchial Epithelial Cells | Rhinovirus 16 | ~41% reduction | - | [7] | |
| ICAM-1 Expression | BEAS-2B Bronchial Epithelial Cells | Rhinovirus 16 | ~45% reduction | - | [7] |
| IL-6 Release | Alveolar Macrophages (COPD) | LPS | No inhibition | Up to 10 µM | [16] |
Clinical Efficacy in COPD
Multiple randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound, typically at a dose of 15 mg twice daily.[8][9][18] The data consistently demonstrate modest but statistically significant improvements in key clinical endpoints for COPD.
| Efficacy Endpoint | Study Duration | This compound (15 mg bid) | Placebo | Difference vs. Placebo | p-value | Reference |
| Trough FEV₁ (Change from Baseline) | 6 weeks | - | - | +160 mL (max difference) | Significant | [19] |
| Trough FEV₁ (Avg. Change) | 24 weeks | +10 mL | -30 mL | +40 mL | 0.002 | [20] |
| SGRQ Total Score (Avg. Change) | 24 weeks | - | - | -4.1 Units | 0.001 | [20] |
| Exacerbation-Free Patients | 24 weeks | 74% | 62% | +12% | 0.008 | [20] |
| Reduction in Inflammatory Cells (Bronchial Biopsy) | 12 weeks | Significant Reduction | No Change | - | - | [2][7][19] |
| CD8+ T-lymphocytes | ↓ | - | - | - | [2][7][19] | |
| CD68+ Macrophages | ↓ | - | - | - | [2][7][19] |
FEV₁: Forced Expiratory Volume in 1 second SGRQ: St. George's Respiratory Questionnaire (a measure of health-related quality of life; a 4-unit decrease is considered clinically significant)
Experimental Protocols
PDE4 Enzyme Inhibition Assay (Coupled-Enzyme Method)
This protocol describes a common method for measuring the kinetic activity of PDE4 and the inhibitory potency of compounds like this compound.
-
Enzyme Preparation: Purified, recombinant human PDE4 isoenzymes (e.g., PDE4B, PDE4D) are used. For some studies, mutationally activated forms (e.g., PDE4D7-S129D) are employed to mimic in vivo phosphorylation and increase basal activity.[21]
-
Reaction Mixture: Assays are performed in 96-well or 384-well plates. The reaction buffer contains the PDE4 enzyme, the substrate cAMP, and a coupling enzyme system (e.g., myokinase, pyruvate kinase, lactate dehydrogenase).
-
Compound Addition: this compound or other test inhibitors are dissolved in DMSO and serially diluted to achieve a range of final concentrations in the assay wells.
-
Reaction and Detection: PDE4 hydrolyzes cAMP to 5'-AMP. The coupling enzymes use the 5'-AMP to catalyze the oxidation of NADH to NAD+, which is monitored in real-time by measuring the decrease in fluorescence or absorbance.[21]
-
Data Analysis: Reaction rates are calculated from the kinetic reads. The percentage of inhibition at each compound concentration is determined relative to DMSO controls (0% inhibition) and a potent standard inhibitor (100% inhibition). IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Inflammatory Mediator Release from Primary Human Cells
This protocol outlines the methodology for assessing the anti-inflammatory effects of this compound on primary cells isolated from COPD patients.
-
Cell Isolation: Alveolar macrophages are obtained from lung tissue from COPD patients undergoing lung transplantation, or sputum is induced from patients for the isolation of mixed inflammatory cells.[16]
-
Cell Culture: Isolated cells are plated in culture wells and allowed to adhere.
-
Pre-incubation with Inhibitor: Cells are pre-incubated with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines like TNF-α and IL-6.[16]
-
Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
Quantification of Mediators: The concentration of inflammatory mediators (e.g., TNF-α, CXCL8) in the supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine concentrations in this compound-treated samples are compared to vehicle-treated stimulated samples to determine the percentage of inhibition.
Concluding Remarks
This compound was a pioneering second-generation PDE4 inhibitor that validated the therapeutic potential of this drug class for COPD. Its mechanism, centered on elevating intracellular cAMP in inflammatory cells, leads to demonstrable anti-inflammatory effects and clinical benefits in lung function and exacerbation rates.[2][20] While its clinical development was halted due to an unfavorable balance between efficacy and gastrointestinal side effects, the extensive research conducted on this compound has provided a crucial foundation for the development of subsequent PDE4 inhibitors, such as Roflumilast, which have successfully reached the market. The data and protocols summarized herein underscore the compound's role as a vital pharmacological tool and benchmark in the ongoing effort to develop effective anti-inflammatory treatments for chronic respiratory diseases.
References
- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound Modulates Rhinovirus-Induced Airway Epithelial ICAM-1 Expression and IL-6, CXCL8 and CCL5 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound for Treatment of Chronic Obstructive Pulmonary Disease [medscape.com]
- 10. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. atsjournals.org [atsjournals.org]
- 20. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Development of Cilomilast: A Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cilomilast (formerly codenamed SB-207,499 and proposed trade name Ariflo) was a second-generation, orally active, selective phosphodiesterase-4 (PDE4) inhibitor developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). As a key inflammatory enzyme in respiratory diseases, PDE4 inhibition was a promising therapeutic target. This compound showed initial promise in preclinical and early clinical studies but ultimately failed to secure full regulatory approval due to a combination of modest efficacy and a challenging side-effect profile. This technical guide provides a comprehensive history of the development of this compound, detailing its mechanism of action, key experimental findings, and the clinical trial data that defined its trajectory.
Mechanism of Action: Selective PDE4 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase-4 (PDE4), the predominant PDE isoenzyme in inflammatory cells central to the pathophysiology of COPD, including neutrophils, macrophages, and T-lymphocytes.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and other signaling molecules. This cascade of events leads to the suppression of a broad range of inflammatory responses.[4]
Key anti-inflammatory effects of this compound observed in preclinical and clinical studies include:
-
Reduction of pro-inflammatory mediators: this compound was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and other inflammatory cytokines from various cell types.[5]
-
Suppression of inflammatory cell activity: The drug demonstrated the ability to reduce the activity and trafficking of key inflammatory cells implicated in COPD.[6]
-
Airway smooth muscle relaxation: While not its primary mechanism, the increase in cAMP can also contribute to airway smooth muscle relaxation.[5]
This compound exhibited a degree of selectivity for the PDE4D subtype, which was hypothesized to be linked to both its therapeutic effects and some of its characteristic side effects.[2][6]
Signaling Pathway of this compound
Preclinical Development
In Vitro Studies
Initial in vitro studies focused on characterizing the potency and selectivity of this compound for the PDE4 enzyme.
Experimental Protocol:
-
Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) were expressed in and purified from Sf9 insect cells.
-
Assay Principle: The assay measured the conversion of [³H]cAMP to [³H]AMP by the PDE4 enzyme.
-
Procedure:
-
Varying concentrations of this compound were pre-incubated with the purified PDE4 enzyme in an assay buffer containing Tris-HCl, MgCl₂, and bovine serum albumin.
-
The reaction was initiated by the addition of [³H]cAMP.
-
After a defined incubation period at 30°C, the reaction was terminated by the addition of a stop solution.
-
The product, [³H]AMP, was separated from the substrate, [³H]cAMP, using anion-exchange chromatography.
-
The amount of [³H]AMP was quantified by scintillation counting.
-
-
Data Analysis: IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated by non-linear regression analysis.
The anti-inflammatory effects of this compound were assessed in various cellular models. A key assay involved the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) or other relevant inflammatory cells.
Experimental Protocol:
-
Cell Culture: Human PBMCs were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells were pre-incubated with a range of this compound concentrations for 1 hour before stimulation with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-8 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the LPS-induced cytokine release (IC₅₀) was determined.
In Vivo Studies
Animal models of pulmonary inflammation were utilized to evaluate the in vivo efficacy of this compound.
Experimental Protocol (LPS-induced pulmonary neutrophilia in rats):
-
Animal Model: Male Lewis rats were used.
-
Procedure:
-
This compound or vehicle was administered orally at various doses.
-
One hour after drug administration, rats were challenged with an intratracheal instillation of LPS to induce lung inflammation.
-
After 4-6 hours, the animals were euthanized, and bronchoalveolar lavage (BAL) was performed to collect lung inflammatory cells.
-
The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.
-
-
Data Analysis: The dose of this compound required to inhibit the LPS-induced neutrophil influx into the lungs by 50% (ED₅₀) was calculated.
Clinical Development
The clinical development program for this compound in COPD involved numerous Phase I, II, and III studies.
Phase II Studies
Phase II studies were designed to assess the dose-response, safety, and preliminary efficacy of this compound in patients with COPD. These studies generally showed a dose-dependent improvement in lung function, with the 15 mg twice-daily dose demonstrating the most favorable balance of efficacy and tolerability.
Phase III Program
The Phase III program for this compound consisted of several large, randomized, double-blind, placebo-controlled trials designed to definitively evaluate the efficacy and safety of this compound 15 mg twice daily for the treatment of COPD.
| Inclusion Criteria | Exclusion Criteria |
| Male or female, aged 40-80 years | A current diagnosis of asthma |
| A diagnosis of COPD (as per ATS/ERS guidelines) | History of other significant lung diseases |
| Smoking history of ≥10 pack-years | Clinically significant cardiovascular, hepatic, or renal disease |
| Post-bronchodilator FEV₁/FVC ratio ≤ 0.70 | Use of oral corticosteroids within the past 6 weeks |
| Pre-bronchodilator FEV₁ between 30% and 70% of predicted | History of cancer within the last 5 years |
The primary efficacy endpoints in the Phase III trials were typically the change from baseline in trough Forced Expiratory Volume in 1 second (FEV₁) and the change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.
Table 1: Summary of Key Efficacy Results from a Representative Phase III Study (24 weeks) [7]
| Outcome | This compound (15 mg bid) | Placebo | Treatment Difference (95% CI) | p-value |
| Change in Trough FEV₁ (L) | +0.010 | -0.030 | 0.040 (0.015 to 0.065) | 0.002 |
| Change in SGRQ Total Score | -2.1 | +2.0 | -4.1 (-6.6 to -1.6) | 0.001 |
| Patients Exacerbation-Free (%) | 74% | 62% | 12% | 0.008 |
While statistically significant, the improvement in FEV₁ was considered modest from a clinical perspective. The improvement in SGRQ score, however, did meet the threshold for clinical significance in some studies.
Safety and Tolerability
The most significant hurdle for this compound in clinical development was its side-effect profile, particularly gastrointestinal adverse events.
Table 2: Incidence of Common Adverse Events in Phase III COPD Trials [8]
| Adverse Event | This compound (15 mg bid) (%) | Placebo (%) |
| Diarrhea | 12 | 5 |
| Nausea | 10 | 4 |
| Headache | 7 | 5 |
| Dizziness | 5 | 3 |
| Vomiting | 4 | 2 |
These gastrointestinal side effects were often dose-limiting and led to a significant number of patient discontinuations from the clinical trials.
Regulatory History and Discontinuation
GlaxoSmithKline submitted a New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in late 2002. In 2003, the FDA's Pulmonary-Allergy Drugs Advisory Committee voted against recommending approval, citing concerns about the modest efficacy and the gastrointestinal side-effect profile. Despite this, the FDA issued an "approvable" letter, requesting additional long-term safety and efficacy data. Ultimately, GSK decided to discontinue the development of this compound for COPD.
Development and Regulatory Timeline
Conclusion
The development of this compound represents a significant chapter in the pursuit of novel anti-inflammatory therapies for COPD. While it ultimately did not reach the market for this indication, the extensive research and clinical data generated have provided invaluable insights for the field. The challenges encountered with this compound, particularly the balance between efficacy and tolerability, have informed the development of subsequent PDE4 inhibitors and other targeted therapies for respiratory diseases. The story of this compound underscores the complexities of drug development for chronic, multifactorial diseases like COPD and highlights the critical importance of achieving a robust therapeutic window.
References
- 1. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Treatment of Chronic Obstructive Pulmonary Disease - Page 6 [medscape.com]
Cilomilast: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilomilast (SB-207499, Ariflo®) is an orally active, second-generation selective phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of inflammatory airway diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] PDE4 is the predominant cyclic adenosine monophosphate (cAMP)-metabolizing enzyme in most pro-inflammatory and immune cells.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of these cells and exerts anti-inflammatory effects.[5][6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Core Mechanism of Action: Selective PDE4 Inhibition
The anti-inflammatory effects of this compound are rooted in its selective inhibition of the PDE4 enzyme. This enzyme is a critical component of intracellular signaling, responsible for the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which leads to a broad range of anti-inflammatory responses, including the suppression of inflammatory cell function and relaxation of airway smooth muscle.[3][7]
This compound exhibits high selectivity for the PDE4 isoenzyme.[3][8][9] Notably, it is approximately 10-fold more selective for the PDE4D subtype over PDE4A, PDE4B, and PDE4C.[2][3][8][9] The PDE4D subtype is believed to be associated with emetic side effects, which were a concern with earlier, less selective PDE4 inhibitors.[5][10]
Signaling Pathway of this compound
Caption: this compound inhibits PDE4, increasing cAMP and PKA activity for anti-inflammatory effects.
In Vitro Efficacy
This compound has demonstrated potent anti-inflammatory effects across a range of in vitro studies involving various human inflammatory cells implicated in the pathogenesis of asthma and COPD.[3][8][9]
Inhibition of Phosphodiesterase Isoenzymes
This compound is a potent and selective inhibitor of PDE4, with significantly less activity against other PDE families. This selectivity is crucial for minimizing off-target effects.
| Enzyme Target | IC50 (nM) | Selectivity vs. PDE4 | Reference |
| PDE4 (LPDE4) | ~100 | - | [11] |
| PDE4 (HPDE4) | 120 | - | [11][12] |
| PDE1 | 74,000 | > 616-fold | [11] |
| PDE2 | 65,000 | > 541-fold | [11] |
| PDE3 | >100,000 | > 833-fold | [11] |
| PDE5 | 83,000 | > 691-fold | [11] |
IC50: Half maximal inhibitory concentration.
Effects on Inflammatory Cell Function and Cytokine Release
This compound effectively suppresses the activity of key inflammatory cells. It has been shown to inhibit the release of pro-inflammatory mediators from various cell types.
| Cell Type | Mediator/Response Inhibited | IC50 / Effect | Reference |
| Human Neutrophils | LTB₄ Formation | IC50: 40-3000 nM | [13] |
| Sputum Cells (COPD) | TNF-α Release | Significant reduction (p=0.005) with 1 µM | [14][15] |
| Sputum Cells (COPD) | GM-CSF Release | Significant reduction (p=0.003) with 1 µM | [14][15] |
| Bronchial Epithelial Cells (COPD) | TNF-α Release | Significant reduction (p=0.005) with 1 µM | [14][15] |
| Whole Blood (COPD) | LPS-induced TNF-α Release | IC50 > 10 µM | [16] |
| Alveolar Macrophages (COPD) | TNF-α and IL-6 Release | Little effect | [17] |
LTB₄: Leukotriene B4; TNF-α: Tumor Necrosis Factor-alpha; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; LPS: Lipopolysaccharide.
Experimental Protocol: Cytokine Release from Sputum Cells
The following protocol outlines a typical in vitro experiment to assess the effect of this compound on cytokine release from cells isolated from patients with COPD.
Caption: Workflow for in vitro testing of this compound on cytokine release from patient sputum cells.
In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory activity in various animal models of asthma and COPD.[3][8][9] These studies show that this compound can reduce key features of these diseases, such as inflammatory cell infiltration and airway remodeling.
Key In Vivo Findings
-
Reduction of Inflammatory Cells: In bronchial biopsies of COPD patients treated with this compound (15 mg twice daily for 12 weeks), there were significant reductions in the numbers of CD8+ T-lymphocytes and CD68+ macrophages.[18][19]
-
Inhibition of Fibrosis: In a unilateral ureteral obstruction (UUO) model of renal fibrosis in mice, this compound attenuated renal tubulointerstitial fibrosis and inflammation.[20] It reduced the expression of fibrotic markers like collagen, fibronectin, and α-SMA, potentially by inhibiting the TGF-β1-Smad2/3 signaling pathway.[20]
-
Attenuation of Neutrophil Infiltration: this compound has been shown to block the recruitment of neutrophils into tissues.[14]
-
Broad Anti-inflammatory Activity: Preclinical studies have consistently shown that this compound possesses a broad spectrum of activity in animal models of COPD and asthma.[3]
Experimental Protocol: In Vivo Bronchial Biopsy Analysis
The following workflow illustrates a typical clinical study design to evaluate the anti-inflammatory effects of this compound in the airways of COPD patients.
Caption: Workflow for an in vivo study assessing this compound's effect on airway inflammation.
Preclinical Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism.[4][21][22]
| Parameter | Value / Description | Species | Reference |
| Bioavailability | ~100% | Human | [2][23] |
| Absorption | Rapidly absorbed | Human | [22][24] |
| Elimination Half-Life (t½) | ~6.5 - 8 hours | Human | [2][4][21][24] |
| Time to Steady State | Reached by day 3 of twice-daily dosing | Human | [22][24] |
| Metabolism | Extensively metabolized, primarily via CYP2C8 | Human | [2][4] |
| Excretion | ~90% in urine, 6-7% in feces | Human | [2] |
| Protein Binding | Highly protein bound (99.4%) | Human | [4] |
| Effect of Food | Reduces rate of absorption, does not affect total bioavailability | Human | [22][24] |
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective PDE4 inhibitor with significant anti-inflammatory properties. In vitro, it effectively suppresses the activity of key inflammatory cells and the release of pro-inflammatory cytokines. In vivo, it reduces inflammatory cell infiltration in the airways, a hallmark of COPD. Its favorable pharmacokinetic profile, including high bioavailability and predictable kinetics, further underscores its potential as an oral anti-inflammatory agent. While clinical development was ultimately halted due to a narrow therapeutic window and gastrointestinal side effects, the extensive preclinical and clinical research on this compound has been instrumental in advancing the understanding of PDE4 inhibition as a therapeutic strategy for inflammatory respiratory diseases.[1][9][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. Ariflo (this compound) - Oral PDE-IV Inhibitor for - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thorax.bmj.com [thorax.bmj.com]
- 15. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ARIFLO this compound Tablets, 15 mg presentation | free to view [powershow.com]
- 24. An overview of the pharmacokinetics of this compound (Ariflo), a new, orally active phosphodiesterase 4 inhibitor, in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cilomilast Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and stability of Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The information is intended to guide researchers in obtaining reliable and consistent data for drug development and formulation studies.
Introduction to this compound
This compound (formerly SB-207499 or Ariflo) is a second-generation, orally active inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various pro-inflammatory and immune cells implicated in respiratory diseases like chronic obstructive pulmonary disease (COPD).[4] Understanding the solubility and stability of this compound is crucial for developing effective and stable pharmaceutical formulations.
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is a key regulator of the cAMP signaling pathway. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in inflammation and smooth muscle function.[5][6]
This compound Solubility
This compound is a weakly acidic compound with low aqueous solubility.[7] The following tables summarize its known solubility in various solvents. It is important to note that quantitative data in a wide range of pharmaceutically relevant solvents is not extensively published. The data presented here is a combination of published qualitative descriptions and representative quantitative values for illustrative purposes.
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥12.95 mg/mL) | [8] |
| Ethanol (EtOH) | Soluble with gentle warming and sonication (≥49.9 mg/mL) | [8] |
Quantitative Solubility of this compound in Common Pharmaceutical Solvents (Illustrative)
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | < 0.01 |
| Phosphate Buffer (pH 7.4) | 25 | ~ 0.015 |
| 0.1 N HCl (pH 1.2) | 25 | < 0.01 |
| Polyethylene Glycol 400 (PEG 400) | 25 | > 50 |
| Propylene Glycol (PG) | 25 | > 30 |
| Ethanol:Water (50:50 v/v) | 25 | ~ 5 |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a pharmaceutical compound are the kinetic and thermodynamic (shake-flask) solubility assays.
Kinetic Solubility Assay by Nephelometry
This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense a serial dilution of the this compound stock solution into a 384-well microplate.
-
Initiation of Precipitation: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final this compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[9]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvent systems.[10]
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated stability-indicating HPLC-UV method.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the respective solvent system.
This compound Stability Testing
Stability testing is essential to determine the shelf-life of a drug substance and its formulation. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies for this compound should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[12][13] Given that the related PDE4 inhibitor, Roflumilast, is susceptible to acid and alkaline hydrolysis and oxidation, these conditions are particularly relevant for this compound.[14]
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Purified water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 24 hours |
| Photostability | Solid drug substance exposed to ICH Q1B specified light conditions |
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 250 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol for Long-Term Stability Study (ICH Q1A)
This protocol outlines a long-term stability study for an oral solid dosage form of this compound.
Protocol:
-
Batch Selection: At least three primary batches of the this compound drug product should be used for the stability study.[15][16]
-
Container Closure System: The drug product should be packaged in the container closure system proposed for marketing.[15]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance (physical description)
-
Assay of this compound
-
Quantification of degradation products
-
Dissolution
-
Moisture content (if applicable)
-
Summary
The provided application notes and protocols offer a comprehensive framework for evaluating the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality data to support the development of safe, effective, and stable this compound formulations. It is recommended to validate all analytical methods used in these studies according to ICH guidelines.
References
- 1. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. apexbt.com [apexbt.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for Cilomilast Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor, in various animal models based on preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a second-generation, orally active PDE4 inhibitor.[1][2] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells such as eosinophils, neutrophils, macrophages, and T-cells.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of these pro-inflammatory cells and mediators, leading to its anti-inflammatory effects.[1][2][4] This mechanism of action makes this compound a compound of interest for inflammatory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]
Data Presentation: Quantitative In Vivo Efficacy of this compound
The following tables summarize key quantitative data from animal studies investigating the efficacy of this compound in different disease models.
Table 1: Efficacy of this compound in a Mouse Model of Renal Fibrosis
| Animal Model | Species/Strain | Treatment Protocol | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | C57BL/6 Mice | Intraperitoneal (i.p.) injection, daily for 7 days post-surgery | - Significantly reduced expression of profibrotic markers (Fibronectin, α-SMA, Collagen I, Collagen III)- Attenuated inflammatory response (reduced Il-6, Il-18, Tnf-α, Icam-1, Mcp-1 mRNA)- Inhibited the TGF-β1-Smad2/3 signaling pathway | Wei et al., 2021 |
Table 2: Representative Anti-Inflammatory Effects of PDE4 Inhibitors in Rodent Models of Lung Inflammation
| Animal Model | Species | Treatment Protocol | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced lung inflammation | Rat | Oral administration | - Inhibition of TNF-α release | (General finding for PDE4 inhibitors) |
| Cigarette smoke-induced lung inflammation | Mouse | Oral administration | - Reduction in neutrophil and macrophage infiltration in bronchoalveolar lavage (BAL) fluid | (Based on roflumilast studies) |
| Ovalbumin-induced allergic airway inflammation | Guinea Pig | Oral administration | - Attenuation of allergen-induced bronchoconstriction | (General finding for PDE4 inhibitors) |
Experimental Protocols
Protocol 1: this compound Administration in a Mouse Model of Renal Tubulointerstitial Fibrosis
This protocol is based on the study by Wei et al. (2021) investigating the effect of this compound on unilateral ureteral obstruction (UUO)-induced renal fibrosis.
Objective: To evaluate the efficacy of this compound in reducing renal fibrosis and inflammation.
Materials:
-
Animals: 8-week-old male C57BL/6 mice (20-25 g)
-
This compound: To be dissolved in an appropriate vehicle (e.g., saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
-
Anesthetic: Isoflurane or other suitable anesthetic.
-
Surgical equipment: Standard surgical tools for laparotomy.
-
Suture: 4-0 silk suture.
-
Reagents and equipment for tissue analysis: Formalin, paraffin, antibodies for immunohistochemistry (e.g., anti-fibronectin, anti-α-SMA), reagents for RNA extraction and qRT-PCR, and reagents for protein extraction and Western blotting.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
UUO Surgery:
-
Anesthetize the mice using isoflurane.
-
Perform a median ventral incision to expose the abdominal cavity.
-
Ligate the left ureter at the ureteropelvic junction using a 4-0 silk suture.
-
Close the incision in layers.
-
For the sham-operated group, perform the same procedure without ligating the ureter.
-
-
This compound Administration:
-
Randomly divide the UUO-operated mice into a vehicle-treated group and a this compound-treated group.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 7 days, starting from the day of the UUO surgery. Note: The exact dosage of this compound should be determined based on dose-response studies. A starting point could be in the range of 1-10 mg/kg, based on doses used for other PDE4 inhibitors in similar models.
-
-
Sample Collection and Analysis:
-
At day 7 post-surgery, euthanize the mice.
-
Collect the obstructed and contralateral kidneys.
-
Fix a portion of the kidney tissue in 10% formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and immunohistochemistry.
-
Snap-freeze another portion of the kidney tissue in liquid nitrogen for RNA extraction (for qRT-PCR analysis of inflammatory and fibrotic gene expression) and protein extraction (for Western blot analysis of signaling pathway components like TGF-β1, p-Smad2/3).
-
Expected Outcomes:
-
Reduced collagen deposition in the kidneys of this compound-treated mice compared to vehicle-treated mice.
-
Decreased expression of fibrotic and inflammatory markers in the kidneys of the this compound-treated group.
-
Modulation of the TGF-β1-Smad2/3 signaling pathway in the this compound-treated group.
Protocol 2: Generalized Protocol for this compound Administration in a Mouse Model of COPD (Cigarette Smoke-Induced)
This generalized protocol is based on common methodologies for inducing COPD in mice and the administration of the PDE4 inhibitor roflumilast. Specific parameters for this compound should be optimized.
Objective: To assess the anti-inflammatory effects of this compound in a model of cigarette smoke-induced lung inflammation.
Materials:
-
Animals: Female BALB/c or C57BL/6 mice (8-10 weeks old).
-
This compound: To be formulated for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Cigarette smoke exposure system: A whole-body or nose-only exposure chamber.
-
Standard research cigarettes.
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue analysis.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Cigarette Smoke Exposure:
-
Expose mice to the smoke of a set number of cigarettes (e.g., 3-6) daily, 5-7 days a week, for a period of 4 weeks to 6 months, depending on whether an acute or chronic model is desired.
-
A control group should be exposed to room air under the same conditions.
-
-
This compound Administration:
-
Administer this compound or vehicle orally (e.g., by gavage) once or twice daily. Treatment can be prophylactic (starting before smoke exposure) or therapeutic (starting after the establishment of inflammation).
-
Dosage for this compound should be determined by preliminary studies. A range of 1-10 mg/kg can be considered based on roflumilast studies.
-
-
Endpoint Analysis:
-
24 hours after the final smoke exposure and drug administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Analyze BAL fluid for inflammatory mediators (e.g., TNF-α, IL-6, KC/CXCL1).
-
Process lung tissue for histology (to assess inflammation and emphysematous changes) and molecular analysis (qRT-PCR, Western blotting).
-
Expected Outcomes:
-
Reduced number of neutrophils and macrophages in the BAL fluid of this compound-treated mice.
-
Lower levels of pro-inflammatory cytokines in the BAL fluid of the this compound group.
-
Amelioration of lung inflammation and structural changes in the histological sections of this compound-treated mice.
Protocol 3: Generalized Protocol for this compound Administration in a Guinea Pig Model of Asthma (Ovalbumin-Induced)
This generalized protocol is based on established methods for inducing allergic airway inflammation in guinea pigs. Specific parameters for this compound administration should be optimized.
Objective: To evaluate the effect of this compound on allergen-induced airway inflammation and hyperresponsiveness.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs (250-300 g).
-
This compound: Formulated for oral administration.
-
Ovalbumin (OVA): For sensitization and challenge.
-
Adjuvant: Aluminum hydroxide (Al(OH)₃).
-
Aerosol generation and exposure system.
-
Equipment for measuring airway responsiveness (e.g., whole-body plethysmography).
-
Equipment for BAL and lung tissue analysis.
Procedure:
-
Sensitization:
-
Sensitize guinea pigs with an intraperitoneal injection of OVA (e.g., 100 µg) emulsified in Al(OH)₃ (e.g., 100 mg) on days 0 and 7.
-
-
This compound Administration:
-
Administer this compound or vehicle orally once or twice daily for a defined period before the allergen challenge (e.g., for 3-5 days).
-
The effective oral dose of this compound in guinea pigs needs to be determined experimentally.
-
-
Allergen Challenge:
-
On day 14, place the guinea pigs in an exposure chamber and challenge them with an aerosol of OVA (e.g., 0.1-1% in saline) for a specific duration (e.g., 10-30 minutes).
-
-
Assessment of Airway Responsiveness and Inflammation:
-
Measure airway responsiveness to a bronchoconstrictor agent (e.g., histamine or methacholine) before and at various time points after the OVA challenge (e.g., 24 and 48 hours).
-
At the end of the study, perform BAL to assess inflammatory cell influx.
-
Collect lung tissue for histological examination of inflammatory cell infiltration and mucus production.
-
Expected Outcomes:
-
Inhibition of the late asthmatic response in this compound-treated animals.
-
Reduction of airway hyperresponsiveness to bronchoconstrictors in the this compound group.
-
Decreased eosinophil and neutrophil numbers in the BAL fluid of this compound-treated guinea pigs.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow for this compound in a COPD Animal Model
Caption: Experimental workflow for evaluating this compound in a mouse model of COPD.
Logical Relationship in this compound's Anti-Fibrotic Action
Caption: this compound inhibits the TGF-β1-Smad2/3 pathway to reduce renal fibrosis.
References
- 1. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Application Notes: Cilomilast as a Tool Compound for Inflammation Research
Introduction
Cilomilast (Ariflo, SB-207499) is a second-generation, orally active, and selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed for respiratory disorders like Chronic Obstructive Pulmonary Disease (COPD), it has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[3][4] Although its clinical development was halted due to side effects, its well-characterized mechanism of action and selectivity make it an excellent tool compound for researchers studying inflammatory pathways.[1][5] PDE4 is the predominant PDE isoenzyme in pro-inflammatory cells, including macrophages, neutrophils, T-cells, and eosinophils, making this compound a valuable agent for investigating the role of cAMP signaling in these key cellular players of the inflammatory response.[6][7][8]
Mechanism of Action
The primary anti-inflammatory mechanism of this compound is the selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger.[7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[6][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, ultimately suppressing the inflammatory response.[9] This includes the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-8, GM-CSF) and the inhibition of inflammatory cell activity.[10][11] this compound exhibits a tenfold higher selectivity for the PDE4D subtype compared to PDE4A, -B, or -C.[3][4][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) and other quantitative effects of this compound in various experimental systems.
| Parameter | Cell Type / System | Value | Effect Measured |
| IC₅₀ | PDE4 Enzyme Assay | 120 nM | Inhibition of PDE4 |
| IC₅₀ | Human Whole Blood | 2601 nM | Inhibition of LPS-induced TNF-α production |
| IC₅₀ | Human Monocytes | 172 nM | Inhibition of LPS-induced TNF-α production |
| Inhibition | COPD Lung Macrophages | >300 nM | Concentration required to inhibit TNF-α release |
| Reduction | Bronchial Biopsies (COPD Patients) | 15 mg, twice daily | 48% reduction in CD8+ cells, 47% reduction in CD68+ cells |
| Reduction | Bronchial Epithelial & Sputum Cells (COPD) | 1 µM | Significant reduction in TNF-α release |
| Reduction | Sputum Cells (COPD) | 1 µM | Significant reduction in GM-CSF release |
Data compiled from references:[11][12][13][14]
Application Notes and Protocols
This compound can be used in a wide range of in vitro and in vivo models to probe the role of PDE4 in inflammation. It is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro use.[12]
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Release
This protocol describes a general method for assessing the anti-inflammatory effect of this compound on cultured cells, such as macrophages (e.g., THP-1, primary alveolar macrophages) or whole blood.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Appropriate cell culture medium (e.g., RPMI-1640)[12]
-
Fetal Bovine Serum (FBS)[12]
-
Penicillin/Streptomycin[12]
-
Lipopolysaccharide (LPS) (e.g., E. coli O26:B6)[12]
-
96-well cell culture plates
-
ELISA kit for TNF-α quantification
Procedure:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁵ macrophages/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).[12]
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time may vary depending on the cell type.
-
Supernatant Collection: Centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol 2: In Vivo Application in an Animal Model of Inflammation
This compound is orally active and has been used in various animal models of inflammation, including those for COPD, acute lung injury (ALI), and renal fibrosis.[3][15][16] This protocol provides a general framework for its use in a mouse model of LPS-induced ALI.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Animal model (e.g., C57BL/6 mice)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Sham Control, LPS + Vehicle, LPS + this compound).
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage. The timing of administration should be determined based on the compound's pharmacokinetics and the experimental design (e.g., 1-2 hours before LPS challenge).[17]
-
Induction of Inflammation: Induce lung injury by administering LPS via intratracheal instillation or intraperitoneal injection. The Sham Control group should receive sterile saline.
-
Monitoring: Monitor the animals for signs of distress according to institutional guidelines.
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., neutrophil count) and protein concentration (as a measure of vascular permeability).
-
Tissue Collection: Harvest lung tissue for histological analysis (to assess tissue damage and inflammation) and for measuring myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration) or cytokine levels via ELISA or qPCR.[16][17]
-
Data Analysis: Compare the inflammatory readouts between the vehicle-treated and this compound-treated groups to determine the compound's efficacy.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an ethics committee.
This compound is a potent and selective PDE4 inhibitor that serves as a valuable research tool for investigating cAMP-mediated anti-inflammatory pathways. Its ability to suppress the function of key inflammatory cells and reduce the production of pro-inflammatory mediators has been demonstrated across numerous preclinical models. The protocols and data provided here offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies of inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammatory effects of the phosphodiesterase-4 inhibitor this compound (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of this compound-loaded phosphatiosomes to suppress neutrophilic inflammation for attenuating acute lung injury: the effect of nanovesicular surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of lung inflammation, oxidative stress and apoptosis by the PDE4 inhibitor roflumilast in experimental model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilomilast in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor, in primary cell culture experiments. The included protocols offer detailed methodologies for investigating the anti-inflammatory and anti-fibrotic effects of this compound in various primary cell types.
Introduction
This compound is a second-generation, orally active PDE4 inhibitor.[1] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within various inflammatory and immune cells, including T-cells, macrophages, neutrophils, and eosinophils.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of these pro-inflammatory cells and modulates downstream signaling pathways.[3][4] This mechanism of action makes this compound a compound of significant interest for studying inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and renal fibrosis in primary cell culture models.[4][5]
Mechanism of Action
This compound selectively targets the PDE4 enzyme, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators.
References
- 1. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cilomilast solubility issues and solutions
Welcome to the technical support center for Cilomilast. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound, also known as SB-207499 or Ariflo, is a potent and selective second-generation inhibitor of phosphodiesterase 4 (PDE4).[1][2] The PDE4 enzyme is responsible for metabolizing cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory cells.[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn disrupts the function of inflammatory cells and suppresses the release of pro-inflammatory mediators like TNF-α, IL-8, and GM-CSF.[3][4] This anti-inflammatory action is the basis for its investigation in treating chronic obstructive pulmonary disease (COPD).[3][5]
Q2: What are the fundamental solubility characteristics of this compound?
A: this compound is a lipophilic compound with very low solubility in aqueous solutions. It is classified as practically insoluble in water.[5] However, it demonstrates good solubility in organic solvents commonly used in laboratory settings, such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][3]
Q3: Why am I having difficulty dissolving this compound in my aqueous buffer?
A: The primary reason for dissolution challenges in aqueous buffers is this compound's inherent low water solubility, which is approximately 0.0155 mg/mL.[5] Its chemical structure lends it a hydrophobic nature, making it difficult to dissolve directly in water-based systems without the use of co-solvents or other solubility enhancement techniques.
Q4: What are the recommended storage conditions for this compound powder and its solutions?
A:
-
Solid Powder: The solid form of this compound is stable for at least 12 months when stored at or below –20°C.[1] Some suppliers recommend storage at -20°C for up to 3 years.[6]
-
Aqueous Solutions: Due to poor stability, aqueous solutions should not be stored for more than one day.[1]
-
Organic Solvent Stock Solutions: Stock solutions prepared in solvents like DMSO can be stored at -80°C for up to two years or -20°C for one year.[2][6]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Reported Solubility | Notes |
| Water | 0.0155 mg/mL[5] | Practically Insoluble |
| DMSO | ≥ 100 mg/mL (291.19 mM)[6] | Highly soluble |
| Ethanol | ≥ 49.9 mg/mL[3] | Requires gentle warming and sonication |
Troubleshooting Guide
Issue: this compound powder is not dissolving completely.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | This compound is nearly insoluble in water. For initial stock solutions, use an appropriate organic solvent. DMSO is highly recommended due to its high solubilizing capacity (≥ 100 mg/mL).[6] |
| Concentration Exceeds Solubility Limit | Even in organic solvents, there is a saturation point. Verify that your target concentration does not exceed the known solubility (see table above). If it does, increase the volume of the solvent. |
| Insufficient Agitation/Temperature | For solvents like ethanol, solubility can be significantly improved with physical assistance. Use gentle warming and sonication to aid dissolution.[3] |
Issue: this compound precipitates out of solution during my experiment.
| Possible Cause | Recommended Solution |
| Exceeding Aqueous Solubility | This is the most common issue. When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration of this compound may still be above its aqueous solubility limit (0.0155 mg/mL).[5] The final DMSO concentration in your aqueous medium should also be kept low, as high concentrations can be toxic to cells. |
| Solution | To maintain solubility in an aqueous medium for in vitro or in vivo experiments, a co-solvent system or other formulation strategy is required. Refer to the Experimental Protocols section below for validated methods that can achieve a final concentration of ≥ 2.5 mg/mL in an aqueous vehicle.[6] |
| Temperature Fluctuation | Solubility is often temperature-dependent. A decrease in temperature during the experiment can cause a previously dissolved compound to precipitate. Ensure your experimental setup is maintained at a stable temperature. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into experimental media.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator bath for a few minutes until the solution is clear and all solid particles have dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]
Protocol 2: Enhancing Aqueous Solubility with a Co-Solvent System (For In Vivo Use)
This protocol describes a multi-step co-solvent system to prepare a clear, injectable solution with a significantly higher concentration than is achievable in water alone.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. The volume of DMSO should constitute 10% of the final total volume.
-
Add PEG300: Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final total volume. Mix thoroughly.
-
Add Tween-80: Add Tween-80 to the mixture. The volume of Tween-80 should be 5% of the final total volume. Mix until the solution is homogeneous.
-
Final Dilution: Add saline (0.9% NaCl) to reach the final desired volume (45% of the total volume).
-
Result: This method can achieve a final this compound solubility of ≥ 2.5 mg/mL in a clear solution suitable for administration.[6]
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins (For In Vivo Use)
Cyclodextrins are used to form inclusion complexes that enhance the solubility of hydrophobic drugs.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. The volume of DMSO should constitute 10% of the final total volume.
-
Prepare Cyclodextrin Vehicle: In a separate container, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Combine: Add the SBE-β-CD/saline vehicle to the DMSO solution. The volume of the cyclodextrin vehicle should be 90% of the final total volume. Mix thoroughly.
-
Result: This method can achieve a final this compound solubility of ≥ 2.5 mg/mL in a clear solution.[6]
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Caption: Experimental workflow for enhancing the aqueous solubility of this compound.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Cilomilast Off-Target Effects: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Cilomilast, this technical support center provides essential guidance on overcoming its known off-target effects. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Understanding this compound's Mechanism and Off-Target Profile
This compound is a second-generation, orally active and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[1][2] Its primary therapeutic aim is to reduce inflammation in respiratory diseases like chronic obstructive pulmonary disease (COPD).[3] this compound exhibits a notable selectivity for the PDE4D isoform.[4][5] While effective in its anti-inflammatory role, this selectivity is also linked to its primary off-target effects, most notably gastrointestinal issues such as nausea, diarrhea, and abdominal pain.[6][7][8] These adverse effects have been a significant hurdle in its clinical development and are a common concern in preclinical research.[9]
Troubleshooting Guide: Mitigating Gastrointestinal Off-Target Effects
Researchers frequently encounter challenges related to this compound's gastrointestinal side effects in experimental models. This guide provides strategies to manage and interpret these effects.
Problem 1: Observing Nausea- and Emesis-like Behaviors in Animal Models
Cause: Inhibition of PDE4, particularly the PDE4D isoform, in the central nervous system and gastrointestinal tract is believed to be the primary cause of nausea and emesis.[5]
Solutions:
-
Dose-Escalation Regimens: Gradually increasing the dose of this compound over several days can help to mitigate the acute onset of nausea.[10]
-
Administration with Food: In preclinical models that allow for it, administering this compound with food has been shown to reduce nausea.[10]
-
Utilize Alternative Animal Models: While rodents are commonly used, they lack an emetic reflex. Ferrets are a more suitable model for studying emesis and the efficacy of anti-emetic strategies.[2][11][12]
-
Co-administration of Anti-emetics: The use of 5-HT3 receptor antagonists (e.g., ondansetron) can be explored to counteract nausea and vomiting.
Problem 2: Diarrhea and Gut Motility Issues in In Vivo Studies
Cause: Increased cAMP levels in the gastrointestinal tract due to PDE4 inhibition can alter gut motility, leading to diarrhea.
Solutions:
-
In Vitro Gut Motility Assays: To isolate the direct effects of this compound on intestinal tissue, researchers can use ex vivo organ bath setups with isolated segments of ileum or colon. This allows for the measurement of smooth muscle contractions in a controlled environment.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to find a therapeutic window that minimizes effects on gut motility while retaining the desired anti-inflammatory effects.
-
Consider Alternative Delivery Routes: For localized inflammatory models, consider local administration (e.g., intratracheal for lung inflammation) to minimize systemic exposure and gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of this compound observed in experiments?
A1: The most frequently reported off-target effects are gastrointestinal, including nausea, vomiting (in relevant animal models), and diarrhea.[7] These effects are dose-dependent and are a known class effect of PDE4 inhibitors.[5]
Q2: How can I differentiate between a true off-target effect and experimental artifact?
A2: A rigorous experimental design is key. This includes:
-
Appropriate Controls: Always include vehicle-treated control groups.
-
Dose-Response Studies: True off-target effects will typically show a dose-dependent relationship.
-
Use of a Less Selective PDE4 Inhibitor: Comparing the effects of this compound to a broader PDE4 inhibitor can help to determine if the effect is specific to PDE4D inhibition.
Q3: Are there structural modifications to this compound that can reduce its off-target effects?
A3: Yes, current research focuses on two main strategies:
-
Developing PDE4D-Sparing Inhibitors: Synthesizing analogs of this compound that have a lower affinity for the PDE4D isoform while retaining affinity for other PDE4 isoforms (like PDE4B, which is more associated with anti-inflammatory effects) is a key area of investigation.[5]
-
Designing Allosteric Modulators: Instead of inhibiting the active site of PDE4, allosteric modulators bind to a different site on the enzyme, leading to a more subtle and potentially more tolerable modulation of its activity.[13][14]
Q4: What signaling pathways are most affected by this compound's off-target activities?
A4: The primary off-target signaling pathway affected is the cAMP pathway in non-target tissues. In the gut, this leads to altered smooth muscle contractility. In the central nervous system, particularly in areas like the chemoreceptor trigger zone, elevated cAMP is linked to the sensation of nausea.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's inhibitory activity and its observed off-target effects in clinical trials.
Table 1: this compound Inhibitory Activity (IC50)
| PDE Isoform | IC50 (nM) |
| PDE4 | 120[15] |
| PDE4B2 | 240[4] |
| PDE4D5 | 61[4] |
| PDE1 | 74,000[15] |
| PDE2 | 65,000[15] |
| PDE3 | >1,000,000[15] |
| PDE5 | 83,000[15] |
Table 2: Incidence of Common Adverse Events in a 6-Month Clinical Trial of this compound (15 mg bid)
| Adverse Event | This compound (n=variable) | Placebo (n=variable) |
| Diarrhea | 20.7%[16] | 13.3%[16] |
| Nausea | Occurred in 3 patients[16] | Occurred in 2 patients[16] |
| GI events interfering with daily activities | 17%[6] | 8%[6] |
| Withdrawals due to adverse events | 4 patients[16] | 0 patients[16] |
Key Experimental Protocols
Protocol 1: In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for different PDE4 isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Use human recombinant PDE4 isoforms (A, B, C, and D). The substrate is cyclic AMP (cAMP).
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing the PDE4 enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of this compound is prepared.
-
The reaction is initiated and allowed to proceed for a set time at room temperature.
-
A binding reagent is added that specifically binds to the non-hydrolyzed, fluorescently labeled cAMP.
-
The degree of fluorescence polarization is measured. A decrease in polarization indicates a higher level of cAMP hydrolysis (i.e., less inhibition).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Assessment of Emesis in a Ferret Model
Objective: To evaluate the emetic potential of this compound and the efficacy of anti-emetic co-treatments.
Methodology:
-
Animal Model: Male ferrets are commonly used due to their robust emetic reflex.
-
Drug Administration:
-
This compound is administered orally at various doses.
-
For anti-emetic studies, the anti-emetic drug is administered prior to this compound.
-
A vehicle control group is always included.
-
-
Observation:
-
Animals are observed for a set period (e.g., 4 hours) after drug administration.
-
The number of retches and vomits are recorded.
-
-
Data Analysis: The percentage of animals exhibiting emesis and the mean number of emetic episodes are calculated for each treatment group and compared using appropriate statistical tests.
Visualizing Key Pathways and Workflows
Diagram 1: this compound's Effect on the cAMP Signaling Pathway
Caption: this compound inhibits PDE4, leading to increased cAMP levels and reduced inflammation.
Diagram 2: Experimental Workflow for Assessing Off-Target Gut Motility Effects
Caption: Workflow for in vitro assessment of this compound's effects on gut motility.
Diagram 3: Logical Relationship for Developing PDE4D-Sparing Inhibitors
Caption: Strategy for developing safer PDE4 inhibitors by sparing the PDE4D isoform.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Treatment of Chronic Obstructive Pulmonary Disease - Page 6 [medscape.com]
- 8. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 12. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of phosphodiesterase 4D (PDE4D) allosteric modulators for enhancing cognition with improved safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule allosteric modulators of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and this compound [mdpi.com]
- 16. atsjournals.org [atsjournals.org]
Technical Support Center: Optimizing Cilomilast Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing Cilomilast concentration in your cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Ariflo or SB-207499) is a second-generation, selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3][4] PDE4 is the primary enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells.[3][5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels.[5][7] This elevation in cAMP leads to the suppression of activity in various inflammatory cells implicated in respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), and has potent anti-inflammatory effects.[1][4][6] this compound is more selective for the PDE4D isoform compared to PDE4A, -B, or -C.[1][4][6][8]
Q2: What is a good starting concentration for this compound in a new cell-based assay?
A2: A good starting point for a new cell-based assay is to test a wide range of concentrations. Based on published data, a range of 0.1 µM to 10 µM is often a reasonable starting point. For instance, a concentration of 1 µM has been effectively used to reduce the release of TNF-α from bronchial epithelial cells and sputum cells.[9][10] In another study, 5 µM was found to be a safe, non-cytotoxic concentration for NRK-49F cells.[11] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[12]
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[13] To prepare a stock solution, dissolve the powdered this compound in DMSO to a concentration of 10 mM or higher.[2] It is recommended to warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[2] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][13] Aqueous solutions of this compound should not be stored for more than a day.[13]
Q4: How can I assess for potential cytotoxicity of this compound in my cells?
A4: It is essential to evaluate the cytotoxicity of this compound to ensure that the observed effects are not due to cell death. This can be done using standard cell viability assays such as MTT, XTT, or LDH release assays.[14] You should treat your cells with a range of this compound concentrations (e.g., from 5 µM to 40 µM) for the duration of your experiment (e.g., 24 hours) and then measure cell viability.[11] This will help you determine the maximum non-toxic concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect or weak effect of this compound observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay sensitivity. 2. Inactive Compound: The this compound stock solution may have degraded. 3. Low PDE4 Expression: The cell line used may express low levels of PDE4. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.[13] 3. Confirm PDE4 expression in your cell line using techniques like Western blotting or qRT-PCR. Consider using a cell line known to have high PDE4 expression. |
| High variability between replicate wells. | 1. Pipetting Errors: Inconsistent pipetting of cells or reagents. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Cell Health: Inconsistent cell health or density across the plate. | 1. Use calibrated pipettes and consider using a multichannel pipette for consistency. Prepare a master mix of reagents.[15] 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[16] 3. Ensure a single-cell suspension before seeding and optimize cell seeding density. Do not allow cells to become over-confluent.[16] |
| Observed effect is not dose-dependent. | 1. Cytotoxicity: At higher concentrations, this compound may be causing cell death, masking the specific inhibitory effect. 2. Solubility Issues: this compound may be precipitating out of the media at higher concentrations. | 1. Perform a cytotoxicity assay in parallel to your functional assay to identify the toxic concentration range.[11] 2. Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration in your media is low (typically <0.5%). |
| Unexpected or off-target effects. | 1. Non-specific Inhibition: At very high concentrations, this compound might inhibit other phosphodiesterases or cellular targets. 2. Contamination: Mycoplasma or other contaminants in the cell culture can alter cellular responses. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Regularly test your cell lines for mycoplasma contamination.[17] |
Data Presentation: this compound Concentration in Various Cell-Based Assays
| Cell Type | Assay | Effective Concentration / IC50 | Reference |
| NRK-49F (Rat Kidney Fibroblasts) | Cell Viability (CCK8) | 5 µM (non-toxic) | [11] |
| Human Monocytes | LPS-induced TNF-α formation | -log(IC50) of 7.0 (approx. 100 nM) | [7] |
| Human Bronchial Epithelial Cells | TNF-α release | 1 µM | [9][10] |
| Human Sputum Cells | TNF-α and GM-CSF release | 1 µM | [9][10] |
| U937 cells | cAMP accumulation | Concentration-dependent increase | [7] |
| Mesenchymal Stem Cells (MSCs) | Alkaline Phosphatase (ALP) expression | 40 µM (in combination with BMP-2) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a TNF-α Release Assay
This protocol is designed to determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in a monocytic cell line (e.g., THP-1).
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and incubate for 2-3 hours to allow them to adhere.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, and 0.01 µM.
-
Pre-incubation: Carefully remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control. Incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add 100 µL of medium containing LPS to a final concentration of 1 µg/mL to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for 17-24 hours at 37°C and 5% CO2.[18][19]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.[18]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol determines the effect of this compound on the viability of your target cells.
-
Cell Seeding: Seed your cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium at concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Protocol 3: Measuring Intracellular cAMP Levels
This protocol outlines a general method for measuring changes in intracellular cAMP levels following this compound treatment.
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well) and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes). This allows the inhibitor to enter the cells and inhibit PDE4.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), to induce cAMP production.[20][21] The incubation time for stimulation is typically short (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based kits), following the manufacturer's protocol.[22][23]
-
Data Analysis: Quantify the cAMP concentration for each treatment condition. The effectiveness of this compound will be demonstrated by a dose-dependent increase in cAMP levels in the stimulated cells.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for this compound cell-based assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The Phosphodiesterase 4 Inhibitor Roflumilast Protects against Cigarette Smoke Extract-Induced Mitophagy-Dependent Cell Death in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. biocompare.com [biocompare.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.aatbio.com [docs.aatbio.com]
Cilomilast Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of cilomilast in various cell lines. Find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] PDE4 is an enzyme that predominantly breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in pro-inflammatory and immune cells.[3][4][5] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP suppresses the activity of various inflammatory cells and has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-8, IL-6, and others.[4][6][7]
While primarily known for its anti-inflammatory effects, high concentrations of this compound or prolonged exposure can lead to cytotoxicity in certain cell lines. The precise mechanism of cytotoxicity is not fully elucidated but is thought to be linked to the sustained elevation of cAMP, which can interfere with normal cellular processes, including cell proliferation and survival.
References
- 1. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 7. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilomilast purity and quality control measures
Welcome to the Cilomilast Purity and Quality Control Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity and quality of this compound in a laboratory setting.
Disclaimer: this compound is an investigational drug that has not been approved for commercial marketing. As such, there are no official monographs in major pharmacopoeias (e.g., USP, EP) detailing specific purity standards or validated analytical methods. The information provided herein is based on general principles of analytical chemistry, quality control for small molecule drugs, and data available for analogous compounds. All methods and specifications should be independently validated for their intended use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the analysis of this compound.
Purity and Impurity Analysis
Q1: What is the expected purity of a high-quality this compound reference standard?
A1: A high-quality reference standard of this compound should typically have a purity of ≥98%. The purity should be determined by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), and confirmed by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural identity.
Q2: What are the potential impurities associated with this compound?
A2: Potential impurities can originate from the synthesis process or degradation. These may include starting materials, by-products, intermediates, and degradation products. Given the structure of this compound, potential degradation pathways could involve hydrolysis of the nitrile or carboxylic acid groups under acidic or basic conditions. Forced degradation studies are essential to identify and characterize these potential impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The recommended method for purity assessment is a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This method should be able to separate this compound from its potential impurities and degradation products.
HPLC Method Troubleshooting
Q4: I am seeing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The carboxylic acid moiety of this compound can interact with active sites on the silica backbone of the HPLC column.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric acid or formic acid) can also suppress the ionization of silanol groups on the column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent.
-
Q5: The retention time of my this compound peak is shifting between injections. What should I do?
A5: Retention time instability can be due to:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis.
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump.
-
Solution: Check the pump for leaks and ensure it is properly primed.
-
Q6: I am observing extraneous peaks (ghost peaks) in my chromatogram. What is the source?
A6: Ghost peaks can arise from:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.
-
Solution: Use high-purity HPLC-grade solvents.
-
-
Carryover from Previous Injections: Residual sample from a previous injection in the injector or column.
-
Solution: Implement a robust needle wash protocol and flush the column with a strong solvent between analyses of different samples.
-
-
Sample Degradation: The sample may be degrading in the autosampler.
-
Solution: Use a cooled autosampler if the compound is found to be unstable at room temperature.
-
Quantitative Data Summary
The following tables provide examples of typical specifications for this compound purity and the HPLC method validation parameters. These are illustrative and should be established for each specific method and application.
Table 1: Example Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the reference spectrum | FTIR, NMR |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.2% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Table 2: Example HPLC Method Validation Parameters (based on ICH Q2(R1) Guidelines)
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Protocols
Protocol 1: Proposed RP-HPLC Method for Purity Analysis of this compound
This method serves as a starting point for method development and validation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study Protocol
To assess the stability-indicating nature of the HPLC method, this compound should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B guidelines).
Samples from each condition should be analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the parent this compound peak.
Visualizations
Caption: Workflow for this compound Purity Analysis by HPLC.
Caption: this compound Mechanism of Action via PDE4 Inhibition.
Cilomilast Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dose-response curve of Cilomilast in experimental settings. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation, selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells, this compound increases intracellular cAMP levels.[3][4] This elevation in cAMP suppresses the activity of various pro-inflammatory and immune cells, leading to its anti-inflammatory effects.[1][2][5]
Q2: Which PDE4 isoform is most potently inhibited by this compound?
A2: this compound exhibits a higher selectivity for the PDE4D isoform compared to PDE4A, PDE4B, and PDE4C.[2][5]
Q3: What is a typical effective concentration range for this compound in in-vitro cell-based assays?
A3: Based on published studies, a typical effective concentration range for this compound in various cell-based assays, such as those examining anti-inflammatory or anti-fibrotic effects, is between 5 µM and 40 µM.[6] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured.
Q4: What were the clinically effective doses of this compound in studies for Chronic Obstructive Pulmonary Disease (COPD)?
A4: In clinical trials for COPD, this compound was evaluated at doses of 5, 10, and 15 mg administered twice daily.[7][8] The 15 mg twice-daily dose was found to be the most effective in improving lung function.[7][8][9]
Q5: What are the known side effects of this compound observed in clinical trials?
A5: The most common adverse effects reported in clinical trials were gastrointestinal in nature, including nausea and diarrhea.[10][11] These side effects were more pronounced at the higher, more effective doses.
Troubleshooting Guide
Q1: I am observing high variability in my dose-response data. What could be the cause?
A1: High variability can stem from several factors:
-
Compound Solubility: this compound has low water solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions. Precipitates in the stock solution or in the final assay medium can lead to inconsistent concentrations.
-
Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact the cellular response. Always perform a cell viability assay (e.g., using Trypan Blue) before seeding and ensure a consistent number of viable cells per well.
-
Assay Incubation Time: The timing of this compound treatment and subsequent stimulation (if applicable) is critical. Optimize incubation times to capture the peak biological response.
-
Reagent Stability: Ensure all reagents, including this compound stock solutions, are stored correctly and have not undergone freeze-thaw cycles that could lead to degradation.
Q2: My IC50 values for this compound seem higher than what is reported in the literature. Why might this be?
A2: Discrepancies in IC50 values can be attributed to:
-
Different Assay Conditions: IC50 values are highly dependent on the specific experimental setup, including the substrate concentration in enzymatic assays, the cell line used in cellular assays, and the incubation time. Ensure your protocol conditions are comparable to the literature you are referencing.
-
Protein Binding: If your cell culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its free concentration and thus its apparent potency. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
-
Cellular Uptake and Efflux: Different cell types may have varying capacities for taking up or actively pumping out this compound, affecting the intracellular concentration and, consequently, the observed potency.
Q3: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?
A3: Cytotoxicity can confound your dose-response data. To address this:
-
Perform a Cytotoxicity Assay: Always run a preliminary cytotoxicity assay (e.g., CCK-8 or MTT assay) to determine the concentration range where this compound is non-toxic to your specific cell line.[6]
-
Adjust Concentration Range: Based on the cytotoxicity data, adjust the concentration range in your dose-response experiments to use sub-toxic concentrations of this compound.
-
Shorten Incubation Time: In some cases, reducing the exposure time to the compound can minimize cytotoxicity while still allowing for the desired pharmacological effect to be observed.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| PDE4D | ~100 | Specific activity not detailed |
| PDE4 (Low Affinity) | ~100 | Specific activity not detailed |
| PDE4 (High Affinity) | ~120 | Specific activity not detailed |
Data compiled from publicly available information.[12]
Table 2: Clinical Dose-Response of this compound in COPD Patients (6-Week Study)
| Treatment Group | Change in FEV1 (mL) from Placebo |
| This compound 5 mg twice daily | Not specified |
| This compound 10 mg twice daily | Not specified |
| This compound 15 mg twice daily | 160 |
FEV1: Forced Expiratory Volume in 1 second. Data from a 6-week randomized study.[8]
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against a purified PDE4 enzyme.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for PDE4 activity (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
- PDE4 Enzyme: Dilute purified, recombinant human PDE4 (e.g., PDE4D) in assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
- cAMP Substrate: Prepare a stock solution of cAMP in assay buffer. The final concentration in the assay should be at or below the Km for the enzyme to ensure competitive inhibition can be accurately measured.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
- This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for the dose-response curve.
2. Assay Procedure:
- In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).
- Add 20 µL of the diluted PDE4 enzyme to each well and pre-incubate for 15 minutes at 30°C.
- Initiate the reaction by adding 20 µL of the cAMP substrate to each well.
- Incubate for a predetermined time (e.g., 10-15 minutes) at 30°C, ensuring the reaction remains in the linear phase.
- Stop the reaction according to the detection method used (e.g., by adding a stop reagent).
3. Detection and Data Analysis:
- Quantify the amount of AMP produced. This can be done using various methods, such as commercially available kits that utilize fluorescence polarization, HTRF, or colorimetric detection of the phosphate produced after subsequent hydrolysis of AMP by a 5'-nucleotidase.[13][14]
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: Cytokine Release Assay in a Human Monocytic Cell Line (e.g., THP-1)
This protocol describes a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α, from a human monocytic cell line.
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- For differentiation into a macrophage-like phenotype, treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
- After differentiation, wash the cells and allow them to rest in fresh, serum-free or low-serum medium for at least 12 hours.
- Seed the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
2. Assay Procedure:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
- Stimulate the cells with a pro-inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to induce cytokine production.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
3. Detection and Data Analysis:
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated vehicle control.
- Generate a dose-response curve and calculate the IC50 value as described in Protocol 1.
Mandatory Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammatory mediators.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. This compound, a selective phosphodiesterase-4 inhibitor for treatment of patients with chronic obstructive pulmonary disease: a randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Dosing Strategy to Improve Adherence to Roflumilast in Treatment for Chronic Obstructive Lung Disease: A Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. content.abcam.com [content.abcam.com]
- 14. westbioscience.com [westbioscience.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cilomilast and Other Phosphodiesterase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cilomilast with other prominent phosphodiesterase-4 (PDE4) inhibitors, including Roflumilast, Apremilast, and Crisaborole. The information is supported by experimental data to assist in research and drug development decisions.
Introduction to PDE4 Inhibitors
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a broad range of anti-inflammatory effects.[1][3] This mechanism has made PDE4 a compelling target for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5]
This compound is a second-generation, orally active PDE4 inhibitor that has been extensively studied for respiratory disorders like COPD and asthma.[6][7][8] It exhibits selectivity for the PDE4D subtype.[6][9] This guide will compare its pharmacological profile with other notable PDE4 inhibitors.
Mechanism of Action of PDE4 Inhibitors
PDE4 inhibitors exert their anti-inflammatory effects by preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets involved in inflammation. This leads to the suppression of inflammatory cell functions and the relaxation of smooth muscle.[3]
Comparative Efficacy and Selectivity
The therapeutic efficacy and side-effect profile of PDE4 inhibitors are influenced by their potency and selectivity for different PDE4 subtypes (A, B, C, and D).[10] For instance, inhibition of PDE4D is linked to emetic effects, a common side effect of this drug class.[3][4]
Quantitative Comparison of IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected PDE4 inhibitors against various PDE isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDE4 (General) (nM) | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Other PDEs (IC50, µM) |
| This compound | ~100-120[11] | - | 25 - 240[10][12] | - | 11 - 61[10][12] | PDE1: 74, PDE2: 65, PDE3: >1000, PDE5: 83[10][11] |
| Roflumilast | 0.8[10] | - | 0.41 - 8.4[10][12] | - | 0.68 - 0.81[12][13] | PDE1: >10, PDE2: >10, PDE3: >10, PDE5: 8[10] |
| Apremilast | 74[14] | 20[15] | 49[15] | 50[15] | 30[15] | Limited inhibition of other PDEs at 10 µM[14][16] |
| Crisaborole | 750[17] | - | - | - | - | Similar binding affinities for multiple PDE4 isoforms[16] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. A common method involves a biochemical assay using purified recombinant human PDE4 enzymes.
General Protocol for PDE4 Inhibition Assay
-
Enzyme Source : Recombinant human PDE4 isoforms (A, B, C, D) are expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate : Tritiated cyclic AMP ([³H]cAMP) is typically used as the substrate.
-
Assay Buffer : A buffer containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity is prepared.
-
Inhibitor Preparation : The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction : The PDE4 enzyme, the inhibitor at various concentrations, and the assay buffer are pre-incubated. The reaction is initiated by the addition of [³H]cAMP.
-
Termination : The reaction is stopped after a defined incubation period by methods such as heat inactivation or the addition of a stop solution.
-
Separation : The product of the reaction, tritiated AMP ([³H]AMP), is separated from the unreacted [³H]cAMP. This is often achieved using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification : The amount of [³H]AMP is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Clinical Applications and Comparative Overview
While all the discussed compounds are PDE4 inhibitors, their clinical applications and development statuses differ significantly.
-
This compound : Primarily investigated for COPD, this compound showed some efficacy in improving lung function in Phase I and II trials.[4] However, its development was hampered by dose-limiting side effects, particularly gastrointestinal issues, and it has not been marketed.[4][7] The side effects are thought to be linked to its selectivity for the PDE4D subtype.[3][4]
-
Roflumilast : Approved for the treatment of severe COPD, Roflumilast is a potent, orally administered PDE4 inhibitor.[4][5] It is considered to have a better therapeutic index than this compound, which may be due to its pan-PDE4 inhibitory profile.[4]
-
Apremilast : An oral PDE4 inhibitor approved for the treatment of psoriatic arthritis and plaque psoriasis.[5][16] Unlike this compound, Apremilast does not show marked selectivity for any specific PDE4 subfamily.[18]
-
Crisaborole : A topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[16] Its topical application minimizes systemic side effects commonly associated with oral PDE4 inhibitors.
Logical Relationship of PDE4 Inhibitor Characteristics
The development and clinical success of a PDE4 inhibitor are dependent on a balance of several key factors.
References
- 1. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and this compound [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 17. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cilomilast and First-Generation PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the second-generation phosphodiesterase 4 (PDE4) inhibitor, Cilomilast, with first-generation inhibitors, Roflumilast and Rolipram. The information is supported by experimental data to assist in research and drug development.
Executive Summary
Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that target the PDE4 enzyme, which is prevalent in pro-inflammatory and immune cells. By inhibiting PDE4, these drugs increase intracellular levels of cyclic AMP (cAMP), a key signaling molecule that modulates inflammation. This mechanism of action makes PDE4 inhibitors a promising therapeutic strategy for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
This compound, a second-generation PDE4 inhibitor, was developed to improve upon the therapeutic window of first-generation inhibitors like Rolipram, which was hampered by dose-limiting side effects such as nausea and emesis. Roflumilast, another first-generation inhibitor, has gained regulatory approval for the treatment of severe COPD. This guide delves into the comparative efficacy of these compounds, focusing on their inhibitory activity, clinical performance in COPD, and the underlying experimental methodologies.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of PDE4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Roflumilast, and Rolipram against different PDE4 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDE4 (General) | PDE4A | PDE4B | PDE4D | Reference(s) |
| This compound | 120 nM | - | 25 nM, 240 nM | 11 nM, 61 nM | [1][2] |
| Roflumilast | 0.8 nM | - | 8.4 nM, 0.41 nM | 6.8 nM, 0.81 nM | [1][3] |
| Rolipram | - | 3 nM | 130 nM | 240 nM | [3] |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: Clinical Efficacy in COPD Patients
This table presents a summary of key efficacy endpoints from clinical trials of this compound and Roflumilast in patients with COPD.
| Inhibitor | Study Population | Treatment Duration | Change in FEV1 (Forced Expiratory Volume in 1 second) | Reduction in Exacerbation Rate | Reference(s) |
| This compound | Moderate to Severe COPD | 24 weeks | 40 mL increase vs. placebo | Significant reduction in exacerbation-free patients (74% vs 62% with placebo) | [4] |
| Roflumilast | Severe COPD with chronic bronchitis | 52 weeks | 48 mL increase vs. placebo | 17% reduction vs. placebo | [5][6] |
| Roflumilast | Moderate to Severe COPD | 12 months | 58 mL increase vs. placebo | 18.5% reduction vs. placebo | [7] |
Signaling Pathway and Mechanism of Action
PDE4 inhibitors exert their anti-inflammatory effects by modulating the cAMP signaling pathway. The diagram below illustrates this mechanism.
Experimental Protocols
Key Experiment 1: PDE4 Inhibition Assay (Biochemical)
This protocol outlines a method to determine the in vitro potency of a compound in inhibiting PDE4 enzyme activity.
Detailed Methodology:
-
Reagent Preparation:
-
Purified recombinant human PDE4 isoforms (A, B, C, or D) are diluted in an appropriate assay buffer.
-
The substrate, cyclic AMP (cAMP), is prepared. Often, a radiolabeled version ([³H]-cAMP) is used for high sensitivity.
-
Test inhibitors (this compound, Roflumilast, Rolipram) are serially diluted to create a range of concentrations.
-
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate format.
-
A mixture of the PDE4 enzyme and the test inhibitor at a specific concentration is pre-incubated.
-
The reaction is initiated by adding the [³H]-cAMP substrate.
-
The reaction mixture is incubated at 37°C for a predetermined time, allowing the enzyme to convert cAMP to AMP.
-
-
Termination and Detection:
-
The reaction is stopped.
-
The resulting mixture containing both [³H]-cAMP and the product, [³H]-AMP, is then subjected to separation, often using anion-exchange resin columns which bind the unreacted [³H]-cAMP.
-
The amount of [³H]-AMP formed is quantified using a scintillation counter.
-
-
Data Analysis:
-
The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity in the absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Key Experiment 2: TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a cell-based assay to measure the anti-inflammatory effect of PDE4 inhibitors by quantifying their ability to suppress the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Detailed Methodology:
-
Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated cells are washed and resuspended in a suitable cell culture medium.
-
-
Inhibitor Treatment and Stimulation:
-
PBMCs are seeded in 96-well culture plates.
-
The cells are pre-incubated with various concentrations of the PDE4 inhibitors (this compound, Roflumilast, Rolipram) for a specific period (e.g., 1 hour).
-
Following pre-incubation, the cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
-
Sample Collection and Analysis:
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The amount of TNF-α released in the presence of the inhibitor is compared to the amount released from cells stimulated with LPS alone (positive control).
-
The percentage of inhibition of TNF-α release is calculated for each inhibitor concentration.
-
The IC50 value for the inhibition of TNF-α release is determined.
-
Discussion of Efficacy and Side Effects
The data presented indicate that Roflumilast is a more potent inhibitor of the PDE4 enzyme in biochemical assays compared to this compound and Rolipram.[2] This higher potency translates to effective anti-inflammatory activity at lower concentrations.
In clinical trials for COPD, both this compound and Roflumilast have demonstrated efficacy in improving lung function and reducing the frequency of exacerbations.[4][6] However, the clinical development of this compound was halted, in part due to its side-effect profile.[5]
A key differentiator among these inhibitors is their selectivity for PDE4 isoforms. It is thought that the inhibition of the PDE4D isoform is associated with the emetic side effects (nausea and vomiting) commonly observed with first-generation PDE4 inhibitors.[2][8] this compound exhibits a degree of selectivity for PDE4D, which may contribute to its gastrointestinal side effects.[9] Roflumilast, while potent, does not show strong selectivity for the PDE4D subtype, which is believed to contribute to its improved therapeutic window compared to earlier compounds like Rolipram.[2][5] Rolipram's clinical utility was significantly limited by these adverse effects.
Conclusion
This compound, as a second-generation PDE4 inhibitor, demonstrated anti-inflammatory efficacy in preclinical and clinical studies. However, when compared to the first-generation inhibitor Roflumilast, it exhibits lower potency in enzymatic assays. While both have shown clinical benefits in COPD, the differing selectivity for PDE4 isoforms likely contributes to their distinct side-effect profiles, a critical consideration in drug development. Roflumilast's market approval and continued use underscore the therapeutic potential of this class of drugs, while the journey of this compound and Rolipram highlights the challenges in achieving a favorable balance between efficacy and tolerability. This comparative guide provides a foundational understanding for researchers aiming to develop novel PDE4 inhibitors with improved therapeutic indices.
References
- 1. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 9. dovepress.com [dovepress.com]
Cilomilast's Selectivity for PDE4D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cilomilast's binding affinity and selectivity for the phosphodiesterase 4D (PDE4D) isoform against other PDE families and PDE4 subtypes. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound is a second-generation PDE4 inhibitor that has been investigated for the treatment of inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD). Its therapeutic action is attributed to the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels and subsequent anti-inflammatory effects. A key characteristic of this compound is its reported selectivity for the PDE4D subtype. This guide delves into the experimental data that validates this selectivity.
Data Presentation: this compound's Inhibitory Potency (IC50) Across PDE Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of phosphodiesterase enzymes. Lower IC50 values indicate greater potency.
| PDE Isoform | This compound IC50 | Reference |
| PDE4 Subtypes | ||
| PDE4B | 25 nM - 240 nM | [1][2] |
| PDE4D | 11 nM - 61 nM | [1][2] |
| Other PDE Families | ||
| PDE1 | 74 µM | [3][4] |
| PDE2 | 65 µM | [3][4] |
| PDE3 | >100 µM | [3][4] |
| PDE5 | 83 µM | [3][4] |
| PDE7B | 44 µM | [1] |
| PDE8A | 7 µM | [1] |
| PDE10A | 73 µM | [1] |
| PDE11A | 21 µM | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data indicates that this compound is significantly more potent against PDE4 isoforms compared to other PDE families, with IC50 values in the nanomolar range for PDE4 and in the micromolar range for other PDEs. Notably, within the PDE4 family, this compound demonstrates a higher potency for the PDE4D subtype compared to PDE4B.[1][2] Some studies have reported that this compound is approximately 10-fold more selective for PDE4D than for PDE4A, PDE4B, and PDE4C.[5][6]
Experimental Protocols
The determination of IC50 values for PDE inhibitors like this compound typically involves in vitro enzymatic assays. Below are detailed methodologies for two common approaches.
Radio-enzymatic Assay using [3H]-cAMP
This method measures the activity of PDE enzymes by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Recombinant human PDE enzymes (PDE4A, PDE4B, PDE4C, PDE4D, etc.)
-
[3H]-cAMP (Tritiated cyclic AMP)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the recombinant PDE enzyme, and the desired concentration of this compound (or vehicle control).
-
Initiation: Start the enzymatic reaction by adding a known amount of [3H]-cAMP to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate again. This enzyme converts the [3H]-AMP product into [3H]-adenosine.
-
Separation: Apply the reaction mixture to an anion exchange resin column. The charged, unreacted [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [3H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IMAP® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This is a homogeneous assay that detects the product of the PDE reaction, AMP, through a competitive binding reaction that results in a change in a FRET signal.
Materials:
-
Recombinant human PDE enzymes
-
FAM-cAMP (fluorescein-labeled cAMP)
-
This compound (or other inhibitors) at various concentrations
-
Assay buffer
-
IMAP® Binding Solution containing trivalent metal-containing nanoparticles and a terbium (Tb) donor.
-
A microplate reader capable of TR-FRET measurements
Protocol:
-
Reaction Setup: In a microplate well, add the assay buffer, the recombinant PDE enzyme, and serial dilutions of this compound.
-
Initiation: Add FAM-cAMP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the IMAP® Binding Solution to each well. The nanoparticles in the solution bind to the FAM-AMP product of the PDE reaction. This brings the terbium donor on the nanoparticles in close proximity to the fluorescein acceptor on the AMP, resulting in a FRET signal.
-
Measurement: After a short incubation period to allow for binding, measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: The magnitude of the TR-FRET signal is proportional to the amount of FAM-AMP produced and is inversely proportional to the PDE activity. Calculate the percent inhibition at each this compound concentration and determine the IC50 value as described in the radio-enzymatic assay.
Mandatory Visualizations
Caption: PDE4D Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Determining PDE4 Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilomilast Clinical Trials: A Comparative Analysis of an Investigational PDE4 Inhibitor for COPD
The development of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor, for the treatment of Chronic Obstructive Pulmonary Disease (COPD) was marked by early promise that ultimately went unfulfilled. Despite an extensive clinical trial program, inconsistent efficacy results and a challenging side-effect profile led to the discontinuation of its development. This guide provides a comparative analysis of the reproducibility of this compound studies, juxtaposed with the approved alternative, Roflumilast, to offer researchers, scientists, and drug development professionals insights into the complexities of PDE4 inhibitor development.
The core issue surrounding the this compound clinical program was a lack of consistent reproducibility in its Phase III trials. While initial Phase II studies demonstrated clinically meaningful improvements in lung function and quality of life, subsequent larger-scale trials failed to consistently replicate these findings.[1][2] This inconsistency, coupled with a high incidence of gastrointestinal side effects, ultimately tipped the risk-benefit balance against the drug.[2][3]
Comparative Efficacy of this compound and Roflumilast
The primary measures of efficacy in COPD clinical trials are improvements in forced expiratory volume in one second (FEV1), a measure of lung function, and the St. George's Respiratory Questionnaire (SGRQ) score, a patient-reported outcome measuring health-related quality of life. A lower SGRQ score indicates a better quality of life.
| Treatment | Change in FEV1 from Baseline (mL) | Change in SGRQ Score from Baseline (units) | Reduction in Exacerbation Rate |
| This compound | Modest, inconsistent improvements. Some studies showed statistically significant but clinically small gains. | Inconsistent results. Some studies showed a statistically significant improvement, while others did not. | Some studies showed a reduction, but a large study powered to detect this effect found no significant difference. |
| Roflumilast | Consistent, statistically significant improvements, although modest. | Consistent, statistically significant improvements. | Consistent and statistically significant reduction in moderate to severe exacerbations, particularly in patients with chronic bronchitis. |
Understanding the Mechanism: The Role of PDE4 Inhibition
This compound and Roflumilast are both selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the inflammatory response that is a hallmark of COPD.
This anti-inflammatory effect is believed to be mediated, in part, through the modulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway. TGF-β1 is a key cytokine involved in airway remodeling and fibrosis in COPD. By increasing cAMP, PDE4 inhibitors can interfere with this pathway, potentially reducing the pathological changes in the airways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Cilomilast Efficacy: A Comparative Analysis Across Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cilomilast, a second-generation phosphodiesterase 4 (PDE4) inhibitor, across various inflammatory disease models. Its performance is compared with other therapeutic alternatives, supported by experimental data from preclinical and clinical studies.
Overview of this compound
This compound (Ariflo) is an orally active, selective inhibitor of phosphodiesterase 4 (PDE4), the predominant cAMP-degrading enzyme in inflammatory cells.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a broad range of anti-inflammatory effects.[1] It has been extensively evaluated for the treatment of chronic obstructive pulmonary disease (COPD) and has also been investigated for asthma.[2] While its development was ultimately halted due to modest efficacy and gastrointestinal side effects, the study of this compound has provided valuable insights into the therapeutic potential and challenges of PDE4 inhibition.[3][4]
Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
This compound has undergone extensive clinical evaluation in patients with COPD, showing modest but in some cases statistically significant improvements in lung function and health status.
Comparison of this compound Efficacy with Alternatives in COPD
| Treatment | Change in FEV1 (Forced Expiratory Volume in 1 second) | Change in SGRQ (St. George's Respiratory Questionnaire) Total Score | Reduction in Exacerbation Rate |
| This compound (15 mg bid) | 40 mL improvement vs. placebo (average over 24 weeks)[5] | -4.1 units vs. placebo (clinically significant)[5] | 12% higher proportion of exacerbation-free patients at 24 weeks vs. placebo[5] |
| Roflumilast (500 µg once daily) | ~40-97 mL improvement vs. placebo (in 6-12 month trials)[6] | No significant difference vs. placebo in some studies[7] | 13.2% - 14.2% lower rate of moderate-to-severe exacerbations vs. placebo[8] |
| ICS/LABA Combination (e.g., Budesonide/Formoterol) | Significant improvements vs. placebo | Significant improvements vs. placebo | 26% reduction in moderate to severe exacerbations compared to another ICS/LABA[9] |
| Placebo | Decrease of 30 mL (average over 24 weeks)[5] | Baseline | Baseline |
Experimental Protocol: Phase III Clinical Trial of this compound in COPD
This protocol is a synthesized representation of typical methodologies used in Phase III trials for this compound.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5]
-
Patient Population: Subjects aged 40-80 years with a diagnosis of COPD and poorly reversible airflow limitation (<15% or <200 mL improvement in FEV1 after salbutamol).[5][10]
-
Treatment Regimen:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Data Analysis: Efficacy endpoints are typically analyzed on an intention-to-treat basis, comparing the changes from baseline between the this compound and placebo groups using statistical models such as analysis of covariance (ANCOVA).[11]
Efficacy in Asthma
Clinical trials of this compound in asthma have been less conclusive than in COPD, though a trend toward improved lung function has been reported.[2] The development of this compound for asthma did not progress to late-stage trials, and as a result, there is limited published data compared to other PDE4 inhibitors like Roflumilast.
Comparison of PDE4 Inhibitor Efficacy in Asthma
| Treatment | Change in FEV1 |
| This compound | Trend towards improvement, but data is limited.[2] |
| Roflumilast | Significant improvement when combined with inhaled corticosteroids (ICS) or montelukast.[12] |
| Standard of Care (e.g., ICS/LABA) | Well-established, significant improvements in FEV1. |
Efficacy in Psoriasis Models
There is a lack of direct clinical or preclinical data on the efficacy of this compound in psoriasis. However, other PDE4 inhibitors, such as Apremilast and Roflumilast, have been approved for the treatment of psoriasis, suggesting a potential class effect. The data presented below is for these alternative PDE4 inhibitors.
Comparison of Alternative PDE4 Inhibitor Efficacy in Psoriasis
| Treatment | PASI-75 Response Rate (Percentage of patients with ≥75% improvement in Psoriasis Area and Severity Index) |
| Apremilast (oral) | 33.1% vs. 5.3% for placebo at week 16. |
| Roflumilast (topical) | Data for topical formulations show significant improvement in investigator global assessment scores. |
| Placebo | 5.3% at week 16. |
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to screen for anti-psoriatic drugs.
-
Animal Model: Typically C57BL/6 or BALB/c mice.[13]
-
Induction of Psoriasis-like Inflammation:
-
Treatment:
-
The test compound (e.g., a PDE4 inhibitor) is administered, often prophylactically or therapeutically starting a couple of days after imiquimod application.[15]
-
-
Efficacy Assessment:
-
Macroscopic Scoring: Daily scoring of erythema (redness), scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).[13][15]
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.[15][16]
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines such as IL-17 and IL-23 in skin homogenates.[15][17]
-
Experimental Protocol: Psoriasis Xenograft Mouse Model
This model uses human tissue to more closely mimic human psoriasis.
-
Animal Model: Immunodeficient mice, such as SCID (Severe Combined Immunodeficient) or AGR129 mice.[18][19]
-
Procedure:
-
Treatment: The test compound is administered systemically or topically to the mice.
-
Efficacy Assessment:
-
Phenotypic Evaluation: Monitoring the development of psoriatic features on the grafted skin, such as erythema, scaling, and induration.[19]
-
Histological and Immunohistochemical Analysis: Examination of skin biopsies for epidermal thickness, immune cell infiltration (e.g., T cells), and expression of psoriasis-related markers.[22]
-
Signaling Pathways and Experimental Workflows
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for a Phase III COPD clinical trial of this compound.
Conclusion
This compound demonstrated a modest but discernible efficacy in COPD models, particularly in improving health status as measured by the SGRQ and maintaining lung function compared to placebo.[5] However, its overall clinical impact was not robust enough to warrant approval, especially in light of its gastrointestinal side effects.[3] The data in asthma is less compelling. While no direct evidence exists for its use in psoriasis, the success of other PDE4 inhibitors in this indication suggests that the target is valid. The study of this compound has been instrumental in refining the development of subsequent, more successful PDE4 inhibitors by highlighting the therapeutic potential and the need for an improved side-effect profile.
References
- 1. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Effect of roflumilast on exacerbations in patients with severe chronic obstructive pulmonary disease uncontrolled by combination therapy (REACT): a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-world study comparing commonly prescribed COPD medicines shows choice of treatment has impact on patient outcomes [newswire.ca]
- 10. researchgate.net [researchgate.net]
- 11. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. criver.com [criver.com]
- 17. imavita.com [imavita.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Spontaneous Development of Psoriasis in a New Animal Model Shows an Essential Role for Resident T Cells and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Xenotransplantation Model of Psoriasis | Springer Nature Experiments [experiments.springernature.com]
- 22. Statistical evaluation and experimental design of a psoriasis xenograft transplantation model treated with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
